molecular formula C17H16N2O B5713313 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No. B5713313
M. Wt: 264.32 g/mol
InChI Key: MIYIOYSJGIEFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OXD-1 and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. OXD-1 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole exhibits potent anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to have low toxicity and does not exhibit any significant adverse effects on the liver or kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects at relatively low doses. However, one of the limitations of using OXD-1 in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several potential future directions for the use of 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and colitis. Another potential direction is the use of OXD-1 as a tool compound to study the role of pro-inflammatory cytokines and chemokines in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of OXD-1 and to identify any potential adverse effects associated with its use.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide and 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is typically heated to a high temperature to facilitate the reaction. The product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that OXD-1 exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-7-10-15(11-8-13)17-18-16(20-19-17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYIOYSJGIEFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

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